西他替尼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
西他列诺斯塔,也称为 ACY-241,是一种第二代口服选择性组蛋白脱乙酰酶 6 (HDAC6) 抑制剂。组蛋白脱乙酰酶抑制剂是一类化合物,可干扰组蛋白脱乙酰酶的功能,组蛋白脱乙酰酶是参与从组蛋白去除乙酰基的酶,从而导致基因表达的变化。 西他列诺斯塔在临床前和临床研究中已显示出其抗癌特性,特别是在治疗多发性骨髓瘤和非小细胞肺癌方面 .
科学研究应用
作用机制
西他列诺斯塔通过选择性抑制组蛋白脱乙酰酶 6 发挥其作用,组蛋白脱乙酰酶 6 是一种在基因表达调节中起关键作用的酶,通过从组蛋白去除乙酰基。通过抑制组蛋白脱乙酰酶 6,西他列诺斯塔导致乙酰化组蛋白的积累,从而导致基因表达的变化,这些变化可以诱导细胞周期阻滞、凋亡和其他抗癌作用。 西他列诺斯塔作用中涉及的分子靶点和途径包括染色质结构的调节、转录因子的调节和凋亡途径的激活 .
生化分析
Biochemical Properties
Citarinostat exhibits potent biochemical inhibition of HDAC6, with reduced potency against nuclear class I HDACs, including HDAC1, HDAC2, and HDAC3 . It interacts with these enzymes, inhibiting their activity and leading to increased acetylation of histones and other proteins . This modification can alter the function of these proteins and influence various biochemical reactions within the cell .
Cellular Effects
Citarinostat has been shown to have significant effects on various types of cells, particularly cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in lymphoid malignant cell lines, Citarinostat has shown strong cytotoxicity, significantly reducing mitochondrial membrane potential, down-regulating Bcl-2 and Bcl-xL, and activating caspases 9 and 3 .
Molecular Mechanism
The molecular mechanism of Citarinostat involves its binding and inhibition of HDAC6 . This inhibition leads to an increase in the acetylation of histones and other proteins, which can alter their function . For example, increased histone acetylation can lead to changes in gene expression, potentially inhibiting the expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Citarinostat have been observed to change over time . For instance, in lymphoid cell lines, the cytotoxic effects of Citarinostat were found to increase after 48 hours of treatment .
Dosage Effects in Animal Models
In animal models, the effects of Citarinostat have been observed to vary with dosage . At a dose of 180 mg, one complete response and two partial responses were observed. At a dose of 360 mg, three partial responses were observed . At a dose of 480 mg, no responses were observed, suggesting that there may be a threshold effect .
Transport and Distribution
As an orally administered drug, it is likely absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream .
Subcellular Localization
Given that its primary target, HDAC6, is located in the cytoplasm and nucleus of cells , it is likely that Citarinostat also localizes to these areas within the cell.
准备方法
西他列诺斯塔的合成涉及多个步骤,从嘧啶环的制备开始,嘧啶环是该化合物中的核心结构。合成路线通常包括以下步骤:
嘧啶环的形成: 这涉及在受控条件下使适当的起始材料反应以形成嘧啶环。
羧酰胺基团的引入: 羧酰胺基团通过与合适的胺反应引入。
取代反应: 通过取代反应引入各种取代基,例如氯苯基和苯基。
最终修饰:
西他列诺斯塔的工业生产方法将涉及在优化条件下扩大这些反应,以确保最终产品的产率高和纯度高。
化学反应分析
西他列诺斯塔经历了几种类型的化学反应,包括:
氧化: 西他列诺斯塔可以发生氧化反应,特别是在羟氨基处,导致形成氧代衍生物。
还原: 还原反应可以在氧代庚基处发生,将其转化为羟基庚基。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。从这些反应中形成的主要产物包括所需的西他列诺斯塔化合物及其衍生物。
相似化合物的比较
西他列诺斯塔在组蛋白脱乙酰酶抑制剂中是独一无二的,因为它选择性地抑制组蛋白脱乙酰酶 6,这使其有别于靶向多种组蛋白脱乙酰酶亚型的非选择性组蛋白脱乙酰酶抑制剂。类似的化合物包括:
瑞柯利诺斯塔: 另一种具有类似抗癌特性的选择性组蛋白脱乙酰酶 6 抑制剂。
沃利诺斯塔: 一种非选择性组蛋白脱乙酰酶抑制剂,靶向多种组蛋白脱乙酰酶亚型,但具有更广泛的副作用。
帕诺比诺斯塔: 另一种非选择性组蛋白脱乙酰酶抑制剂,具有强大的抗癌作用,但毒性更高 .
西他列诺斯塔对组蛋白脱乙酰酶 6 的选择性使其成为一种很有希望的癌症治疗候选药物,与非选择性组蛋白脱乙酰酶抑制剂相比,其潜在的副作用更少。
属性
IUPAC Name |
2-(N-(2-chlorophenyl)anilino)-N-[7-(hydroxyamino)-7-oxoheptyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3/c25-20-12-7-8-13-21(20)30(19-10-4-3-5-11-19)24-27-16-18(17-28-24)23(32)26-15-9-2-1-6-14-22(31)29-33/h3-5,7-8,10-13,16-17,33H,1-2,6,9,14-15H2,(H,26,32)(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIUIBXPEDFJRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2Cl)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1316215-12-9 |
Source
|
Record name | Citarinostat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316215129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citarinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15449 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CITARINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441P620G3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。